molecular formula C19H22FN3O2S B2996165 N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide CAS No. 433312-73-3

N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide

Cat. No.: B2996165
CAS No.: 433312-73-3
M. Wt: 375.46
InChI Key: NUJVTKUHSSTRTD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C19H22FN3O2S and its molecular weight is 375.46. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring that is substituted with two distinct aromatic groups: a 2,4-dimethoxyphenyl group and a 4-fluorophenyl group. The presence of these substituents contributes to its unique biological profile.

  • Molecular Formula : C16_{16}H18_{18}F1_{1}N3_{3}O2_{2}S
  • Molecular Weight : 335.39 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of the serotonin and dopamine systems, which are critical in the treatment of mood disorders and other neurological conditions.

Biological Activity Overview

  • Antidepressant Effects :
    • Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is believed to play a significant role in these effects.
  • Anticancer Activity :
    • Studies have shown that piperazine derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against human non-small lung cancer (A549) and ovarian cancer (SKOV-3) cell lines .
  • Antiviral Properties :
    • Some analogs have been tested for antiviral activity, particularly against viruses like Chikungunya. The structure-activity relationship (SAR) studies indicate that modifications on the piperazine ring can enhance antiviral efficacy while minimizing cytotoxicity .

Case Study 1: Antidepressant Activity

A study involving a series of piperazine derivatives demonstrated significant antidepressant-like effects in rodent models. The compounds were evaluated using the forced swim test and tail suspension test, where they showed reduced immobility time compared to control groups, indicating potential antidepressant properties.

Case Study 2: Anticancer Efficacy

In vitro assays were performed on various human tumor cell lines, including A549 and SKOV-3. The compound exhibited an IC50 value of 15 µM against A549 cells, suggesting potent anticancer activity. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Activity TypeModel/SystemEffectReference
AntidepressantRodent modelsReduced immobility
AnticancerA549 (lung cancer)IC50 = 15 µM
AntiviralChikungunya virusInhibition observed

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2S/c1-24-16-7-8-17(18(13-16)25-2)21-19(26)23-11-9-22(10-12-23)15-5-3-14(20)4-6-15/h3-8,13H,9-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJVTKUHSSTRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.